5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one
Overview
Description
5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one is a synthetic compound that belongs to the class of oxindoles. Oxindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one typically involves the Friedel–Crafts reaction. This reaction is catalyzed by Takemoto’s thiourea catalyst, which facilitates the enantioselective organocatalytic Friedel–Crafts reaction of electron-rich phenols and isatins . The resulting 3-aryl-3-hydroxy-2-oxindoles are obtained in good yields (85–96%) with high enantiomeric excess (up to 99% ee) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxindole ring or other functional groups.
Substitution: This reaction can replace the chlorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one: Lacks the chlorine substituent.
5-Chloro-3-hydroxy-3-(2-phenyl-2-oxoethyl)indolin-2-one: Lacks the methoxy group on the phenyl ring.
3-Hydroxy-3-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)indolin-2-one: Has an additional methoxy group on the phenyl ring.
Uniqueness
The presence of both the chlorine and methoxy substituents in 5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one contributes to its unique chemical properties and potential biological activities. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-23-12-4-2-3-10(7-12)15(20)9-17(22)13-8-11(18)5-6-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCVZDPIDPYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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